(2,4-Bis(trifluoromethoxy)phenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Bis(trifluoromethoxy)phenyl)hydrazine is an organic compound with the molecular formula C8H6F6N2O2 and a molecular weight of 276.14 g/mol It is characterized by the presence of two trifluoromethoxy groups attached to a phenyl ring, which is further bonded to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Bis(trifluoromethoxy)phenyl)hydrazine typically involves the reaction of 4-trifluoromethoxybenzyl halide with N1,N2-di-4-trifluoromethoxybenzyl-1,2-hydrazine dicarboxamide through an alkylation process. This reaction requires specific conditions, including the presence of a nucleophile such as an amine, and is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(2,4-Bis(trifluoromethoxy)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The trifluoromethoxy groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction can produce hydrazine derivatives, and substitution reactions can result in various substituted phenylhydrazine compounds.
Scientific Research Applications
(2,4-Bis(trifluoromethoxy)phenyl)hydrazine has several applications in scientific research, including:
Chemistry: It is used as a reagent for the synthesis of heterocyclic compounds and complex organic molecules.
Medicine: Its unique properties make it a valuable tool in pharmaceutical research for developing new drugs and therapeutic agents.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action of (2,4-Bis(trifluoromethoxy)phenyl)hydrazine is not fully understood. it is believed that the compound binds to specific proteins in the cell membrane, triggering certain biochemical and physiological processes. Additionally, it interacts with certain hormones, potentially leading to the activation of specific cellular pathways. The compound has also been found to inhibit certain enzymes, which may result in the inhibition of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2,4-Bis(trifluoromethoxy)phenyl)hydrazine include:
- 4-(Trifluoromethoxy)phenylhydrazine
- N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine dicarboxamide
Uniqueness
This compound is unique due to the presence of two trifluoromethoxy groups, which impart distinct chemical properties such as increased stability and reactivity. This makes it particularly suitable for specific applications in scientific research and industrial processes.
Properties
Molecular Formula |
C8H6F6N2O2 |
---|---|
Molecular Weight |
276.14 g/mol |
IUPAC Name |
[2,4-bis(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C8H6F6N2O2/c9-7(10,11)17-4-1-2-5(16-15)6(3-4)18-8(12,13)14/h1-3,16H,15H2 |
InChI Key |
RQPVKIHBTFLAFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)OC(F)(F)F)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.